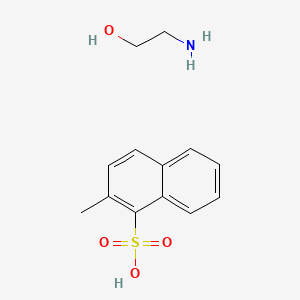
9(10H)-Acridinimine, 1-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinimine, 1-propyl- is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds containing nitrogen. This specific compound features a propyl group attached to the nitrogen atom in the acridine ring. Acridines are known for their diverse applications in medicinal chemistry, dyes, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 1-propyl- typically involves the reaction of acridine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 9(10H)-Acridinimine, 1-propyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反应分析
Types of Reactions
9(10H)-Acridinimine, 1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学研究应用
9(10H)-Acridinimine, 1-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Acridine derivatives are explored for their potential use as therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 9(10H)-Acridinimine, 1-propyl- involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ability to interact with proteins can also modulate various biochemical pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 9(10H)-Acridinimine, 1-propyl-, known for its use in dyes and as an antiseptic.
9-Aminoacridine: A derivative with an amino group, used as an antiseptic and in fluorescence microscopy.
Acriflavine: A mixture of acridine derivatives used as an antiseptic and in cancer research.
Uniqueness
9(10H)-Acridinimine, 1-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
属性
CAS 编号 |
111782-82-2 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
1-propylacridin-9-amine |
InChI |
InChI=1S/C16H16N2/c1-2-6-11-7-5-10-14-15(11)16(17)12-8-3-4-9-13(12)18-14/h3-5,7-10H,2,6H2,1H3,(H2,17,18) |
InChI 键 |
XSBOGICONJWBJK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC2=NC3=CC=CC=C3C(=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






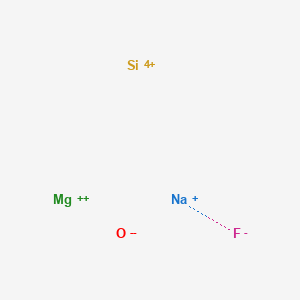

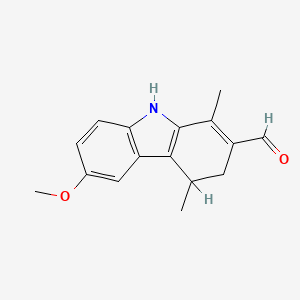
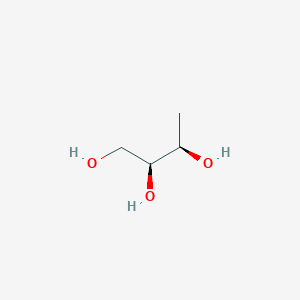
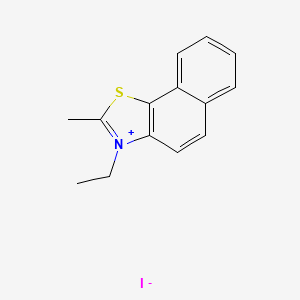
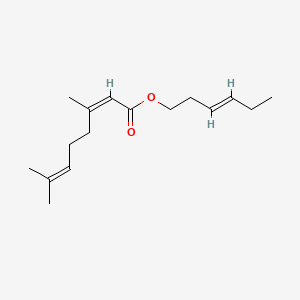

![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)

